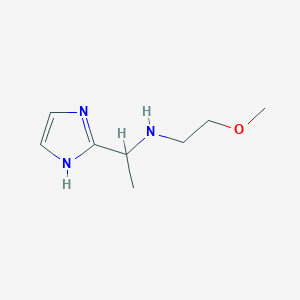![molecular formula C9H8N2O3S B11771105 Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)
Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate de méthyle est un composé appartenant à la famille des benzo[d]thiazoles, connue pour ses diverses activités biologiques. Ce composé est caractérisé par la présence d’un cycle benzo[d]thiazole, qui est une structure hétérocyclique contenant à la fois des atomes d’azote et de soufre.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate de méthyle implique généralement la formation du cycle benzo[d]thiazole suivie d’une fonctionnalisation à des positions spécifiques. Une méthode efficace implique la thiocyanation de l’aniline, suivie d’une cyclisation pour former le cycle benzo[d]thiazole. Les groupes hydroxyle et carboxylate sont ensuite introduits par des réactions de substitution sélectives .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés pour garantir un rendement et une pureté élevés. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour maximiser l’efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, modifiant potentiellement son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme l’éthanol ou le dichlorométhane, et des catalyseurs pour améliorer les vitesses de réaction .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, augmentant la polyvalence du composé dans la conception de médicaments .
Applications De Recherche Scientifique
Le 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour synthétiser des molécules plus complexes ayant des activités biologiques potentielles.
Biologie : Le composé est utilisé dans des études pour comprendre ses interactions avec des cibles biologiques, telles que les enzymes et les récepteurs.
Médecine : Il s’est révélé prometteur comme composé de départ dans le développement de nouveaux médicaments pour traiter diverses maladies, notamment le cancer, les infections bactériennes et les maladies neurodégénératives.
Industrie : Les propriétés uniques du composé le rendent utile dans le développement de sondes fluorescentes et d’autres outils de diagnostic
Mécanisme D'action
Le mécanisme d’action du 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, modulant leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou l’activation des voies de signalisation. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Aminobenzo[d]thiazole-6-carboxylate de méthyle : Manque le groupe hydroxyle en position 7, ce qui peut affecter son activité biologique.
Acide 2-aminobenzo[d]thiazole-6-carboxylique : Structure similaire mais sans le groupe ester méthylique, modifiant potentiellement sa solubilité et sa réactivité.
Benzo[d]thiazoles substitués par des hydroxyles : Composés avec des groupes hydroxyles à différentes positions, offrant des activités biologiques variées
Unicité
Le 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui offre un équilibre de propriétés hydrophobes et hydrophiles. Cela en fait un échafaudage polyvalent pour la conception de médicaments, permettant d’explorer un large espace chimique autour de la molécule .
Propriétés
Formule moléculaire |
C9H8N2O3S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
methyl 2-amino-7-hydroxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-8(13)4-2-3-5-7(6(4)12)15-9(10)11-5/h2-3,12H,1H3,(H2,10,11) |
Clé InChI |
NLHQRHHKNNEVOJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(C=C1)N=C(S2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


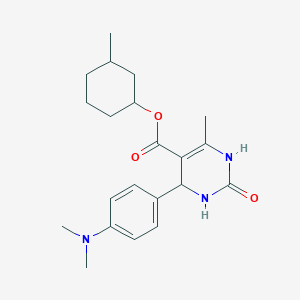



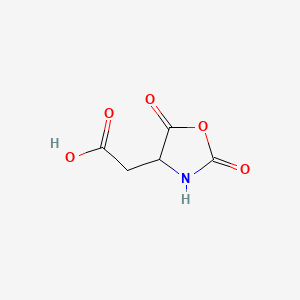
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
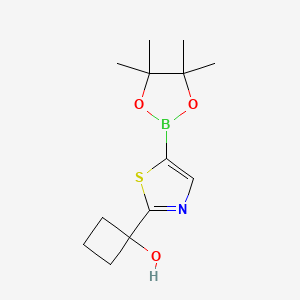
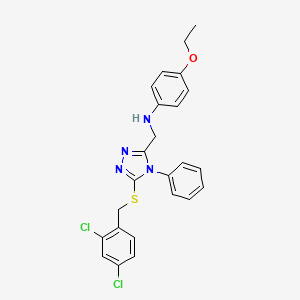
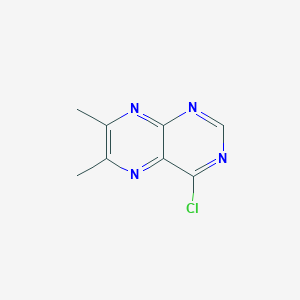
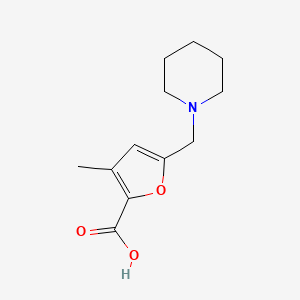

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
